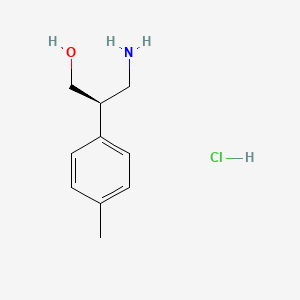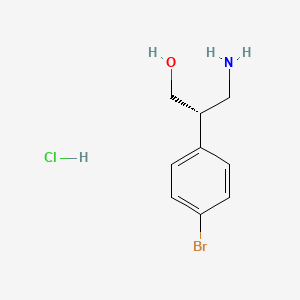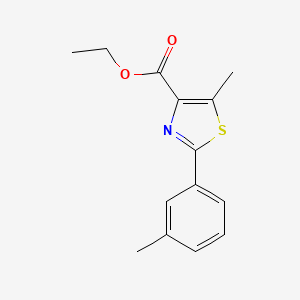
5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester
Overview
Description
Molecular Structure Analysis
The molecular formula of “5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester” is C14H15NO2S . The InChI code is 1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 .
Physical And Chemical Properties Analysis
The molecular weight of “5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester” is 261.34 . It is a yellow solid and should be stored at 0-8°C .
Scientific Research Applications
Synthesis and Characterization
Thiazolecarboxylic Acid Derivatives Synthesis : Research by Dovlatyan et al. (2004) focused on the acylation and methylation of thiazolecarboxylic acid derivatives, leading to the synthesis of various esters and anilides. This study illustrates the chemical flexibility of thiazole compounds and their potential as intermediates in organic synthesis Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004.
Molecular Structure Analysis : Acar et al. (2017) synthesized and characterized a thiazolo[3,2-α]pyrimidine derivative, providing insights into the molecular structure through FT-IR spectroscopy and X-ray diffraction. Such analyses are crucial for understanding the properties and applications of thiazole derivatives Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017.
Chemical Properties and Reactions
Ester Conversions and Synthesis : Research on the solvolysis of thiazoline carboxylic acid esters by Dovlatyan et al. (2003) revealed methods for converting these esters into acids and other derivatives without breaking down the heterocycle, showcasing the chemical resilience and reactivity of thiazole esters Dovlatyan, Eliazyan, Pivazyan, & Engoyan, 2003.
Synthetic Pathways and Intermediate Compounds : The work by Yuanbiao et al. (2016) on synthesizing chloro-2-oxo-butyric acid ethyl ester, an important intermediate for thiazole carboxylic acids, emphasizes the role of thiazole derivatives in synthesizing biologically active compounds Tu Yuanbiao, Guo, Wang, Zhu, & Xu, 2016.
Biological Activity and Applications
- Antibacterial Activity : Markovich et al. (2014) explored the synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids and evaluated their antibacterial activity. This study demonstrates the potential of thiazole derivatives in developing new antimicrobial agents Markovich, Kudryavtseva, Bogatyrev, Sysoev, Klimova, & Nazarov, 2014.
properties
IUPAC Name |
ethyl 5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTYSITWXSFVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-m-tolyl-thiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




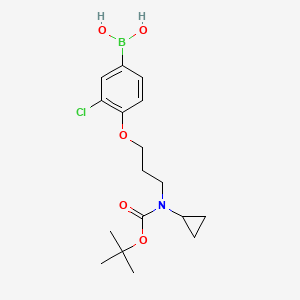
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)
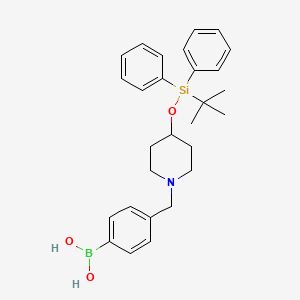
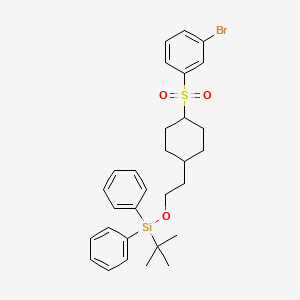

![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)
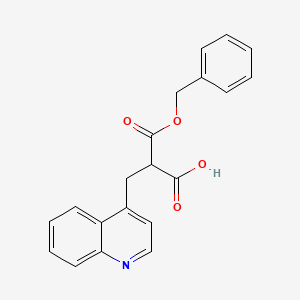
![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1408364.png)
